molecular formula C13H8ClN3 B3359917 8-Chloro-5-phenylpyrido[3,2-d]pyridazine CAS No. 87987-99-3

8-Chloro-5-phenylpyrido[3,2-d]pyridazine

Cat. No.: B3359917
CAS No.: 87987-99-3
M. Wt: 241.67 g/mol
InChI Key: IUFLJNRSXFHWLV-UHFFFAOYSA-N
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Description

8-Chloro-5-phenylpyrido[3,2-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chlorine atom at the 8th position and a phenyl group at the 5th position on the pyrido[3,2-d]pyridazine ring system. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with phenylhydrazine, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-phenylpyrido[3,2-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloro-5-phenylpyrido[3,2-d]pyridazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-5-phenylpyrido[3,2-d]pyridazine is unique due to the presence of both chlorine and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the phenyl group can influence its interaction with biological targets .

Properties

IUPAC Name

8-chloro-5-phenylpyrido[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c14-13-12-10(7-4-8-15-12)11(16-17-13)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFLJNRSXFHWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=C2C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443461
Record name 8-chloro-5-phenylpyrido[3,2-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87987-99-3
Record name 8-chloro-5-phenylpyrido[3,2-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-phenylpyrido[2,3-d]pyridazin-8(7H)-one (1.39 g, 6.2 mmol) and pyridine (0.50 ml, 6.2 mmol) was added phosphorus oxychloride (12 ml, 125 mmol). The slurry was heated to 110° C. for 1 hour. After cooling to room temperature, the reaction was poured into 200 mL of ice-water. The mixture was extracted with 4×50 mL of chloroform. The chloroform layer was washed with 1×50 mL H2O, 1×50 mL 1N NaOH, and 1×50 mL of H2O. The organic layer was dried over Na2SO4, filtered, and concentrated. Silica gel column chromatography afforded 8-chloro-5-phenylpyrido[3,2-d]pyridazine 71 (1.2 g). 1H-NMR (400 MHz, CDCl3): δ 9.42 (d, J=2.7 Hz, 1H), 8.45 (d, J=7.8 Hz, 1H), 7.89 (m, 1H), 7.73 (br s, 2H), 7.61 (br s, 3H). MS 241.0 (calc'd) 242.0 (M+H, found).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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